molecular formula C11H12BrClOS B14045111 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14045111
M. Wt: 307.63 g/mol
InChI Key: JIHSWGIFQZMYRC-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a methylthio-substituted aromatic compound followed by chlorination and subsequent ketone formation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Azides or thioethers.

Scientific Research Applications

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The methylthio group may also interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Bromomethyl)phenyl)ethanone: Similar structure but lacks the methylthio and chloropropanone groups.

    1-(4-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one: Similar but with different positioning of functional groups.

Uniqueness

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with biological molecules in specific ways.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-methylsulfanylphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H12BrClOS/c1-7(13)11(14)8-3-4-9(6-12)10(5-8)15-2/h3-5,7H,6H2,1-2H3

InChI Key

JIHSWGIFQZMYRC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)CBr)SC)Cl

Origin of Product

United States

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